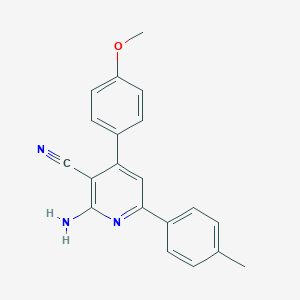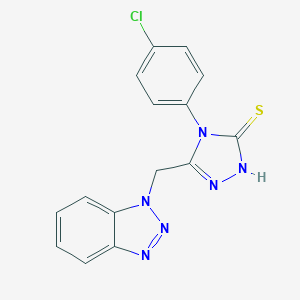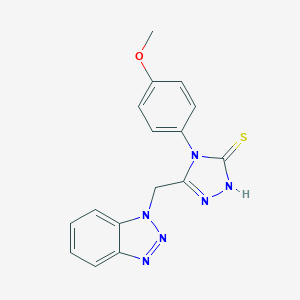
4,5-dibenzyl-4H-1,2,4-triazol-3-yl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dibenzyl-4H-1,2,4-triazol-3-yl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of lab experiments. In
作用机制
The mechanism of action of 4,5-dibenzyl-4H-1,2,4-triazol-3-yl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects through the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4,5-dibenzyl-4H-1,2,4-triazol-3-yl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide has been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
实验室实验的优点和局限性
One of the main advantages of using 4,5-dibenzyl-4H-1,2,4-triazol-3-yl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and apoptosis. Additionally, the range of other biochemical and physiological effects exhibited by this compound make it a versatile tool for studying a variety of biological processes.
However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound may exhibit off-target effects that could complicate experimental results.
未来方向
There are several future directions for research on 4,5-dibenzyl-4H-1,2,4-triazol-3-yl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand its anti-cancer and other biological effects. Additionally, further research could be done to explore the potential applications of this compound in the treatment of other diseases, such as inflammatory or infectious diseases. Finally, future research could focus on developing derivatives of this compound that exhibit improved potency and selectivity for specific biological targets.
合成方法
The synthesis of 4,5-dibenzyl-4H-1,2,4-triazol-3-yl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide involves the reaction of 4,5-dibenzyl-1,2,4-triazole-3-thiol with 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified through a variety of methods such as column chromatography or recrystallization.
科学研究应用
4,5-dibenzyl-4H-1,2,4-triazol-3-yl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines, making it a potential candidate for use in cancer treatment.
属性
分子式 |
C26H24N4OS |
|---|---|
分子量 |
440.6 g/mol |
IUPAC 名称 |
2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C26H24N4OS/c31-25(29-16-15-22-13-7-8-14-23(22)29)19-32-26-28-27-24(17-20-9-3-1-4-10-20)30(26)18-21-11-5-2-6-12-21/h1-14H,15-19H2 |
InChI 键 |
VWGXKEGJMJSWJN-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
规范 SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292577.png)
![ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292580.png)
![Ethyl (4-chloro{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}anilino)acetate](/img/structure/B292581.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292582.png)
![Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate](/img/structure/B292583.png)


![2-({2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone](/img/structure/B292590.png)
![2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B292591.png)
![2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292593.png)
![Ethyl {[2-[(2-ethoxy-2-oxoethyl)sulfanyl]-7-(4-methyl-1-piperazinyl)pyrimido[4,5-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B292594.png)


